Merphyrin
Description
Merphyrin, chemically identified as mercury hematoporphyrin (CAS No. 5375-94-7), is a metalloporphyrin compound where mercury is coordinated within a porphyrin macrocycle . It is primarily recognized for its historical use in oncology as the sodium salt of mercury hematoporphyrin, marketed as an anti-cancer chemotherapeutic agent . Structurally, this compound belongs to the porphyrin family, which consists of tetrapyrrolic macrocycles that bind metal ions.
Properties
CAS No. |
15375-94-7 |
|---|---|
Molecular Formula |
C34H34HgN4Na2O6 |
Molecular Weight |
841.2 g/mol |
IUPAC Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+) |
InChI |
InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4 |
InChI Key |
MSWKATKSSLJVEX-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of mercuri-hematoporphyrin disodium salt involves the reaction of hematoporphyrin with mercuric acetate, followed by treatment with sodium methoxide . The reaction conditions typically include:
Reaction with Mercuric Acetate: Hematoporphyrin is reacted with mercuric acetate in an appropriate solvent.
Treatment with Sodium Methoxide: The product is then treated with sodium methoxide to form the disodium salt.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Chemical Reactions Analysis
Merphyrin undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The mercury atom in the compound can participate in substitution reactions, where ligands around the mercury center can be replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Merphyrin has several scientific research applications:
Mechanism of Action
The mechanism of action of mercuri-hematoporphyrin disodium salt, particularly in photodynamic therapy, involves several steps:
Serum Transport: The compound is transported to tumor tissue via the bloodstream.
Localization and Retention: It preferentially localizes and is retained in tumor tissues.
Generation of Singlet Oxygen: Upon exposure to visible light, the compound generates singlet molecular oxygen (Δ), which attacks cellular targets.
Cellular Targets: The primary targets are believed to be tumor cell membranes, leading to cell damage and death.
Comparison with Similar Compounds
Zinc Protoporphyrin
- Metal Ion : Zinc (Zn²⁺) replaces mercury.
- Solubility : Lower solubility in aqueous media compared to this compound’s sodium salt formulation.
- Therapeutic Use: Used diagnostically for lead poisoning and as an antioxidant .
- Toxicity : Minimal toxicity due to zinc’s essential biological role, contrasting sharply with this compound’s mercury-associated risks .
Hemin (Ferriprotoporphyrin IX)
- Metal Ion : Iron (Fe³⁺) instead of mercury.
- Function : Critical for oxygen transport in hemoglobin.
Table 1: Structural Comparison of this compound with Metalloporphyrins
| Compound | Metal Ion | Solubility | Therapeutic Use | Toxicity Concern |
|---|---|---|---|---|
| This compound | Hg²⁺ | High | Anti-cancer | High (mercury) |
| Zinc Protoporphyrin | Zn²⁺ | Moderate | Diagnostic/antioxidant | Low |
| Hemin | Fe³⁺ | Low | Porphyria treatment | Negligible |
Functional Analogues: Hematoporphyrin Derivatives
Photofrin (Porfimer Sodium)
- Composition : A hematoporphyrin derivative without heavy metals.
- Mechanism : Activates under light for photodynamic therapy (PDT) in cancers.
- Advantage Over this compound : Lower systemic toxicity and targeted action via light activation .
- Drawback : Requires light exposure, limiting use to accessible tumors.
Table 2: Functional Comparison with Hematoporphyrin Derivatives
| Compound | Key Component | Activation Mechanism | Target Application | Toxicity Profile |
|---|---|---|---|---|
| This compound | Hg-porphyrin | Chemical interaction | Broad anti-cancer | High (Hg) |
| Photofrin | Porphyrin oligomer | Light-activated | Localized tumors | Moderate (skin photosensitivity) |
Toxicological Comparison
This compound’s mercury content differentiates it from most porphyrin-based therapeutics. For example:
- Mersalyl : A mercury-containing diuretic listed alongside this compound in toxicity databases, highlighting shared risks of nephrotoxicity and neurotoxicity .
- Non-Mercury Analogues: Compounds like Hemin and Photofrin avoid heavy-metal toxicity, making them preferable in modern medicine despite this compound’s potent cytotoxic effects .
Research Findings and Limitations
- Efficacy : this compound demonstrated anti-tumor activity in mid-20th-century studies, but its use declined due to the advent of less toxic chemotherapeutics .
- Modern Relevance: Current porphyrin research focuses on non-toxic metal ions (e.g., Zn, Fe) or metal-free derivatives for targeted therapies, as seen in photodynamic and immunotherapy applications .
- Gaps in Knowledge: Limited contemporary studies on this compound’s mechanistic details, such as its interaction with DNA or proteins, hinder its reevaluation for niche oncological uses .
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